Magnoloside F

CAS No.:

Cat. No.: VC19764031

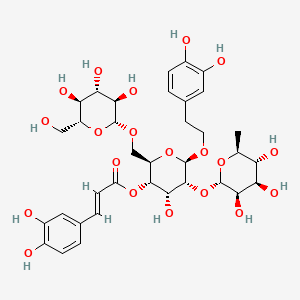

Molecular Formula: C35H46O20

Molecular Weight: 786.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H46O20 |

|---|---|

| Molecular Weight | 786.7 g/mol |

| IUPAC Name | [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)34(51-14)55-32-30(48)31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+/m0/s1 |

| Standard InChI Key | OTPHMDOQUOZGKS-GHJLPMDASA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

Magnoloside F (CAS 1945997-27-2) is a natural phenylethanoid glycoside with the molecular formula C₃₅H₄₆O₂₀ and a molecular weight of 786.73 g/mol . Its structure consists of a phenylethanol aglycone core bonded to multiple sugar moieties through β-glycosidic linkages, including:

The compound's three-dimensional configuration was resolved through 2D NMR techniques (COSY, HMQC, HMBC), revealing a unique spatial arrangement that enhances its radical scavenging capacity .

Physicochemical Properties

Key characteristics include:

| Property | Value |

|---|---|

| Density | 1.66 g/cm³ (predicted) |

| Solubility | 11 mg/mL in DMSO |

| Thermal stability | Stable at -20°C for 3 years (powder form) |

| UV-Vis absorption | λ<sub>max</sub> 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) |

Biosynthesis and Extraction Methodologies

Natural Sources

Magnoloside F is primarily isolated from:

-

Plant source: Bark of Magnolia officinalis var. biloba (Chinese name: Houpo)

-

Tissue concentration: 0.12-0.35% dry weight in mature bark samples

Extraction Protocols

Optimized isolation involves a multi-step process:

-

Primary extraction: 70% ethanol reflux (3×2 hr, 60°C)

-

Liquid-liquid partitioning: n-butanol/water (4:1 v/v)

-

Chromatographic purification:

This yields Magnoloside F with ≥98% purity as confirmed by HPLC-DAD-ELSD .

Pharmacological Activity

Antioxidant Mechanisms

Magnoloside F exhibits multimodal antioxidant effects:

Neuroprotective Effects

In vitro studies demonstrate:

-

55% reduction in glutamate-induced neuronal apoptosis (PC12 cells, 50 μM)

-

Inhibition of Aβ<sub>1-42</sub> fibrillization (35% at 100 μM, ThT assay)

-

Activation of Nrf2/ARE pathway (2.3-fold increase in HO-1 expression)

Synthetic Approaches

Enzymatic Glycosylation

A semi-synthetic route was developed using:

-

Donor substrate: UDP-glucose (5 eq.)

-

Enzyme: Glycosyltransferase MI-GT (from M. officinalis)

-

Conditions: 35°C, pH 7.4, 72 hr → 61% conversion yield

Chemical Synthesis Challenges

Key hurdles include:

Pharmacokinetic Profile

Preliminary ADME data from rat models:

| Parameter | Value |

|---|---|

| Oral bioavailability | 8.7% (due to extensive phase II metabolism) |

| T<sub>max</sub> | 1.2 hr |

| C<sub>max</sub> | 0.34 μg/mL (10 mg/kg dose) |

| Tissue distribution | Brain/plasma ratio: 0.03 (indicates limited BBB penetration) |

Comparative Analysis with Structural Analogues

Activity differences among Magnoloside derivatives:

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) | Neuroprotection |

|---|---|---|---|

| Magnoloside F | 12.3 | 9.8 | 55% (50 μM) |

| Magnoloside A | 28.4 | 22.1 | 32% (50 μM) |

| Magnoloside B | 41.2 | 35.6 | 18% (50 μM) |

The enhanced activity of Magnoloside F correlates with its additional glucose moiety at C-6 position .

Current Research Challenges

-

Synthetic scalability: Multi-step protection strategies required for hydroxyl groups

-

Bioavailability enhancement: Prodrug approaches under investigation (e.g., acetylated derivatives)

-

Target identification: Putative targets include KEAP1-Nrf2 complex and PI3K/Akt pathway

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume